3-Bromo-5-fluoro-2-(2-fluoroethoxy)aniline
CAS No.:
Cat. No.: VC13480641
Molecular Formula: C8H8BrF2NO
Molecular Weight: 252.06 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C8H8BrF2NO |
|---|---|
| Molecular Weight | 252.06 g/mol |
| IUPAC Name | 3-bromo-5-fluoro-2-(2-fluoroethoxy)aniline |
| Standard InChI | InChI=1S/C8H8BrF2NO/c9-6-3-5(11)4-7(12)8(6)13-2-1-10/h3-4H,1-2,12H2 |
| Standard InChI Key | ZZKKKQKZZZDJHX-UHFFFAOYSA-N |
| SMILES | C1=C(C=C(C(=C1N)OCCF)Br)F |
| Canonical SMILES | C1=C(C=C(C(=C1N)OCCF)Br)F |
Introduction
Chemical Identity and Structural Characteristics
Molecular Formula and Weight
The molecular formula of 3-bromo-5-fluoro-2-(2-fluoroethoxy)aniline is C₈H₇BrF₂NO, yielding a molecular weight of 266.05 g/mol. The structure combines electron-withdrawing halogens (Br, F) and an electron-donating amino group, creating a polarized aromatic system conducive to electrophilic substitution and nucleophilic reactions .
Spectroscopic Data
While direct spectral data for this compound are unavailable, inferences can be drawn from related bromo-fluoroanilines:
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¹H NMR: Expected signals include a singlet for the NH₂ group (~4.5 ppm), multiplet peaks for aromatic protons (6.8–7.3 ppm), and splitting patterns for the 2-fluoroethoxy group (δ 4.2–4.6 ppm) .
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¹³C NMR: The carbons adjacent to fluorine and bromine would exhibit deshielding, with C-Br at ~110 ppm and C-F (aromatic) at ~160 ppm .
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MS (ESI+): Predicted molecular ion peak at m/z 266.05 (M+H⁺), with isotopic peaks characteristic of bromine (1:1 ratio for ⁷⁹Br and ⁸¹Br) .
Synthesis and Manufacturing
Proposed Synthetic Routes
The synthesis of 3-bromo-5-fluoro-2-(2-fluoroethoxy)aniline can be achieved through a multi-step sequence:
Step 2: Purification and Characterization
Crude product is purified via recrystallization (ethanol/water) or column chromatography. Yields are estimated at 50–70% based on analogous reactions .
Key Reaction Parameters
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Temperature: 80–120°C for NAS; 150°C for Ullmann coupling.
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Catalysts: CuI for Ullmann; no catalyst required for NAS.
Physicochemical Properties
Experimental and Predicted Data
Solubility Profile
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Water: Low solubility (<1 mg/mL at 25°C) due to hydrophobic halogens.
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Organic Solvents: Soluble in DMSO, DMF, and dichloromethane (>50 mg/mL) .
Applications in Pharmaceutical Research
Role in Drug Discovery
The compound’s halogen-rich structure makes it a candidate for:
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Kinase Inhibitors: Bromine and fluorine enhance binding to ATP pockets in kinases (e.g., KRASG12C inhibitors) .
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Anticancer Agents: The 2-fluoroethoxy group improves metabolic stability, as seen in analogs like osimertinib .
Case Study: Analogous Compounds
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3-Bromo-2-fluoroaniline: Used in synthesizing RIG-1 agonists for cancer therapy .
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2-Methoxy-3-bromo-5-fluoropyridine: Intermediate in antiviral drug development .
| Hazard Statement | Precautionary Measure |
|---|---|
| H315: Skin irritation | P264: Wash skin thoroughly |
| H319: Eye irritation | P305+P351+P338: Eye rinse |
| H335: Respiratory irritation | P261: Avoid inhalation |
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